molecular formula C12H15Cl2NO2 B13456399 Methyl(1r,3r)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylatehydrochloride

Methyl(1r,3r)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylatehydrochloride

Cat. No.: B13456399
M. Wt: 276.16 g/mol
InChI Key: CBXVYHFDYFEIRX-UHFFFAOYSA-N
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Description

Methyl (1r,3r)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its cyclobutane ring structure, which is substituted with an amino group and a chlorophenyl group, making it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1r,3r)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Chlorophenyl Substitution: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the cycloaddition step, high-pressure reactors for the substitution reactions, and automated systems for the esterification and salt formation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3r)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl (1r,3r)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with unique properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of methyl (1r,3r)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride
  • Methyl (1r,3r)-3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate hydrochloride
  • Methyl (1r,3r)-3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate hydrochloride

Uniqueness

Methyl (1r,3r)-3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological activities.

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8;/h2-5,10H,6-7,14H2,1H3;1H

InChI Key

CBXVYHFDYFEIRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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